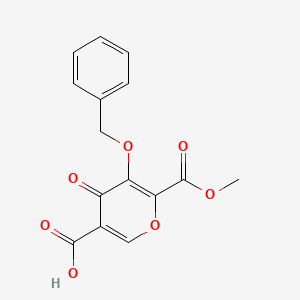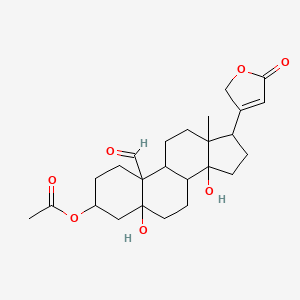
3-Acetyl strophanthidin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetyl strophanthidin is a cardiac glycoside derived from strophanthidin, a compound found in the seeds of certain African plants such as Strophanthus kombe and Strophanthus hispidus . It is known for its potent effects on the heart, particularly in the treatment of heart failure and arrhythmias . The compound is characterized by its acetate ester group at the 3β-hydroxy position, which distinguishes it from its parent compound, strophanthidin .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-acetyl strophanthidin typically involves the acetylation of strophanthidin. This process can be carried out using acetic anhydride in the presence of a catalyst such as pyridine . The reaction conditions generally require a controlled temperature to ensure the selective acetylation at the 3β-hydroxy group without affecting other functional groups on the molecule .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the extraction of strophanthidin from plant sources, followed by its chemical modification through acetylation. The use of large-scale reactors and precise control of reaction parameters are essential to achieve high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Acetyl strophanthidin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have varying biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions include various acetylated and deacetylated derivatives, each with unique pharmacological profiles .
Applications De Recherche Scientifique
3-Acetyl strophanthidin has a wide range of scientific research applications:
Mécanisme D'action
The primary mechanism of action of 3-acetyl strophanthidin involves the inhibition of the Na+/K+ ATPase pump in cardiac muscle cells . This inhibition leads to an increase in intracellular sodium levels, which subsequently causes an increase in intracellular calcium levels through the sodium-calcium exchanger . The elevated calcium levels enhance cardiac contractility, making the compound effective in treating heart failure . Additionally, this compound has been shown to modulate various signaling pathways, including the MAPK and PI3K/AKT/mTOR pathways, contributing to its anticancer effects .
Comparaison Avec Des Composés Similaires
Strophanthidin: The parent compound, which lacks the acetyl group at the 3β-hydroxy position.
Ouabain: Another cardiac glycoside with a similar mechanism of action but different structural features.
Digitoxin: A cardiac glycoside with a longer half-life and different pharmacokinetic properties.
Uniqueness: 3-Acetyl strophanthidin is unique due to its specific acetylation, which can influence its pharmacokinetics and pharmacodynamics . This modification may enhance its therapeutic efficacy and reduce potential side effects compared to its parent compound .
Propriétés
IUPAC Name |
[10-formyl-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34O7/c1-15(27)32-17-3-8-23(14-26)19-4-7-22(2)18(16-11-21(28)31-13-16)6-10-25(22,30)20(19)5-9-24(23,29)12-17/h11,14,17-20,29-30H,3-10,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLZAERUVCODZQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2(C3CCC4(C(CCC4(C3CCC2(C1)O)O)C5=CC(=O)OC5)C)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
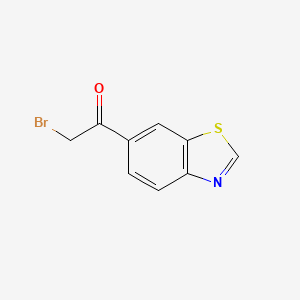
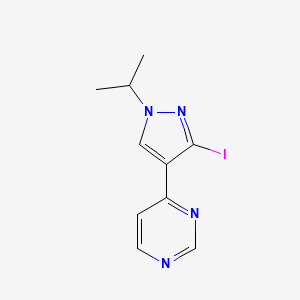


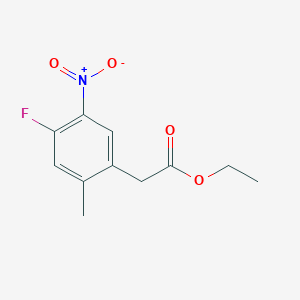

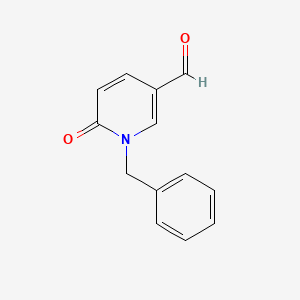
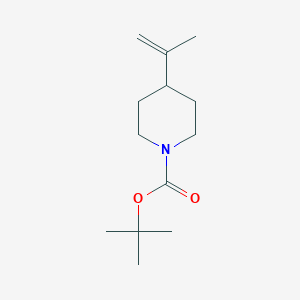

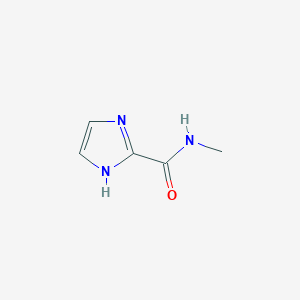


![5-Chloro-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-F]pyrimidine](/img/structure/B13983259.png)
